molecular formula C12H14ClNO3 B12849766 (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester

(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester

Cat. No.: B12849766
M. Wt: 255.70 g/mol
InChI Key: PBOQVPFIBZWMNZ-QMMMGPOBSA-N
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Description

(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a propionic acid ethyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester typically involves the esterification of (S)-2-(4-Chloro-benzoylamino)-propionic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide, to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Bromo-benzoylamino)-propionic acid ethyl ester: Similar structure with a bromo group instead of a chloro group.

    (S)-2-(4-Methyl-benzoylamino)-propionic acid ethyl ester: Similar structure with a methyl group instead of a chloro group.

Uniqueness

(S)-2-(4-Chloro-benzoylamino)-propionic acid ethyl ester is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl (2S)-2-[(4-chlorobenzoyl)amino]propanoate

InChI

InChI=1S/C12H14ClNO3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)/t8-/m0/s1

InChI Key

PBOQVPFIBZWMNZ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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